N-(4-acetylphenyl)-2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide
Overview
Description
N-(4-acetylphenyl)-2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide is a useful research compound. Its molecular formula is C14H14IN5O3 and its molecular weight is 427.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.01414 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Characterization
The synthesis of pyrazole derivatives, including compounds structurally similar to N-(4-acetylphenyl)-2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide, involves various chemical reactions that yield heterocyclic compounds with potential biological activities. For instance, the reaction of phenyl butenones with hydrazine derivatives in acetic acid results in pyrazole sulfonamides and other heterocyclic compounds, showcasing diverse antimicrobial properties (Sharshira & Hamada, 2012). Furthermore, the iron-catalyzed aminolysis of β-carbonyl 1,3-dithianes with various amines, including hydrazine hydrate, has been developed, leading to the synthesis of stereodefined β-enaminones and 3,4-disubstituted pyrazoles in good to high yields (Wang et al., 2011).
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of pyrazole derivatives. The antimicrobial activity of newly synthesized heterocyclic compounds was evaluated against Gram-positive, Gram-negative bacteria, and fungi, with many compounds showing moderate to potent antimicrobial activity. This suggests a potential application of these compounds in developing new antimicrobial agents (Abunada et al., 2008).
Cytotoxicity Studies
The cytotoxicity of pyrazole derivatives against various cancer cell lines is another area of interest. For example, the synthesis, characterization, and in vitro cytotoxic activity evaluation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells have been reported, indicating the potential anticancer properties of these compounds (Hassan, Hafez, & Osman, 2014).
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-[(4-iodo-1-methylpyrazole-3-carbonyl)amino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN5O3/c1-8(21)9-3-5-10(6-4-9)16-14(23)18-17-13(22)12-11(15)7-20(2)19-12/h3-7H,1-2H3,(H,17,22)(H2,16,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWFLQXZXRFOPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=NN(C=C2I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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